

Investigating the Preclinical Anti-Leukemic Properties of Me-344: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Me-344

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data supporting the anti-leukemic properties of **Me-344**, a novel second-generation isoflavone. **Me-344** has demonstrated potent cytotoxic activity against various leukemia models through a multi-faceted mechanism of action. This document synthesizes key findings on its in vitro and in vivo efficacy, molecular mechanisms, and synergistic potential, presenting the information in a structured format for research and development professionals.

In Vitro Cytotoxicity

Me-344 exhibits potent cytotoxic effects against a range of acute myeloid leukemia (AML) cell lines and primary patient samples, while largely sparing normal hematopoietic cells.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Data Presentation: IC50 Values in Leukemia Cell Lines

The half-maximal inhibitory concentration (IC50) values demonstrate the potency of **Me-344** across various leukemia cell lines, with values consistently in the nanomolar range.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Cell Line	Leukemia Type	IC50 Range (nM)	Reference
OCI-AML2	AML	70 - 260	[1],[4]
TEX	AML	70 - 260	[4]
HL-60	AML	70 - 260	[1],[4]
K562	CML	70 - 260	[4]
KG1a	AML	70 - 260	[4]
U937	AML	70 - 260	[4]
NB4	APL	70 - 260	[4]
MV4-11	AML	75 - 100	[8]

CML: Chronic Myeloid Leukemia; APL: Acute Promyelocytic Leukemia

In Vivo Efficacy in Xenograft Models

In vivo studies using leukemia xenograft models have confirmed the significant anti-tumor activity of **Me-344**.[\[1\]](#)[\[4\]](#)

Data Presentation: Tumor Growth Inhibition

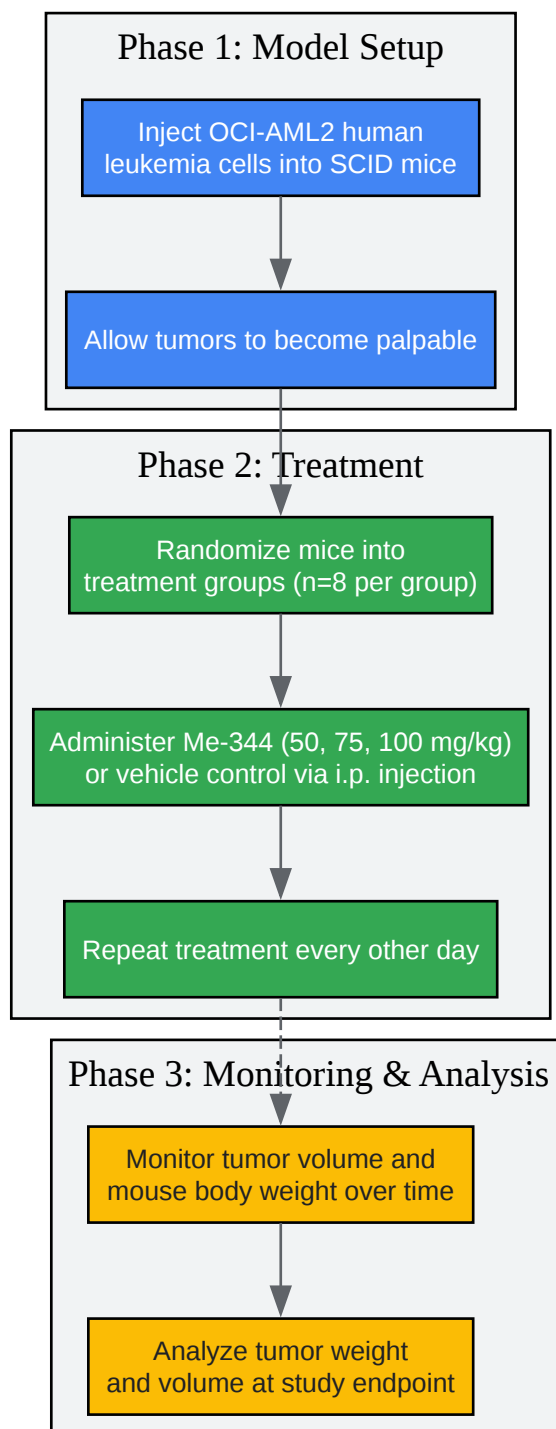
Treatment with **Me-344** led to a substantial, dose-dependent reduction in tumor growth in AML xenograft models without evidence of toxicity.[\[1\]](#)[\[3\]](#)[\[5\]](#)

Animal Model	Cell Line	Treatment Doses (mg/kg)	Route	Schedule	Tumor Growth Reduction	Reference
SCID Mice	OCI-AML2	50, 75, 100	i.p.	Every other day	Up to 95%	[1] , [5] , [3]
NSGS Mice	MV4-11	200	i.v.	Not Specified	Significant reduction	[8]

i.p.: Intraperitoneal; i.v.: Intravenous

Experimental Workflow: Leukemia Xenograft Study

The following diagram illustrates the typical workflow for assessing the in vivo efficacy of **Me-344**.



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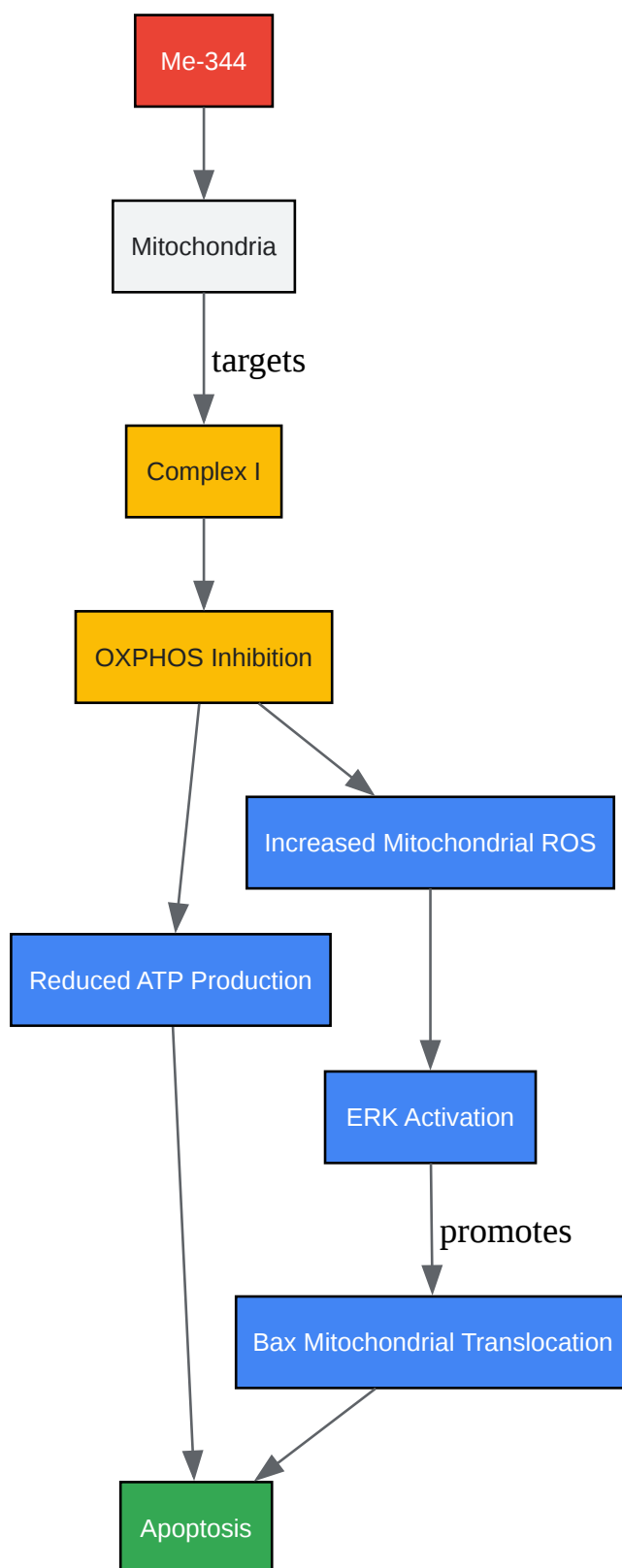
Workflow for an in vivo leukemia xenograft model.

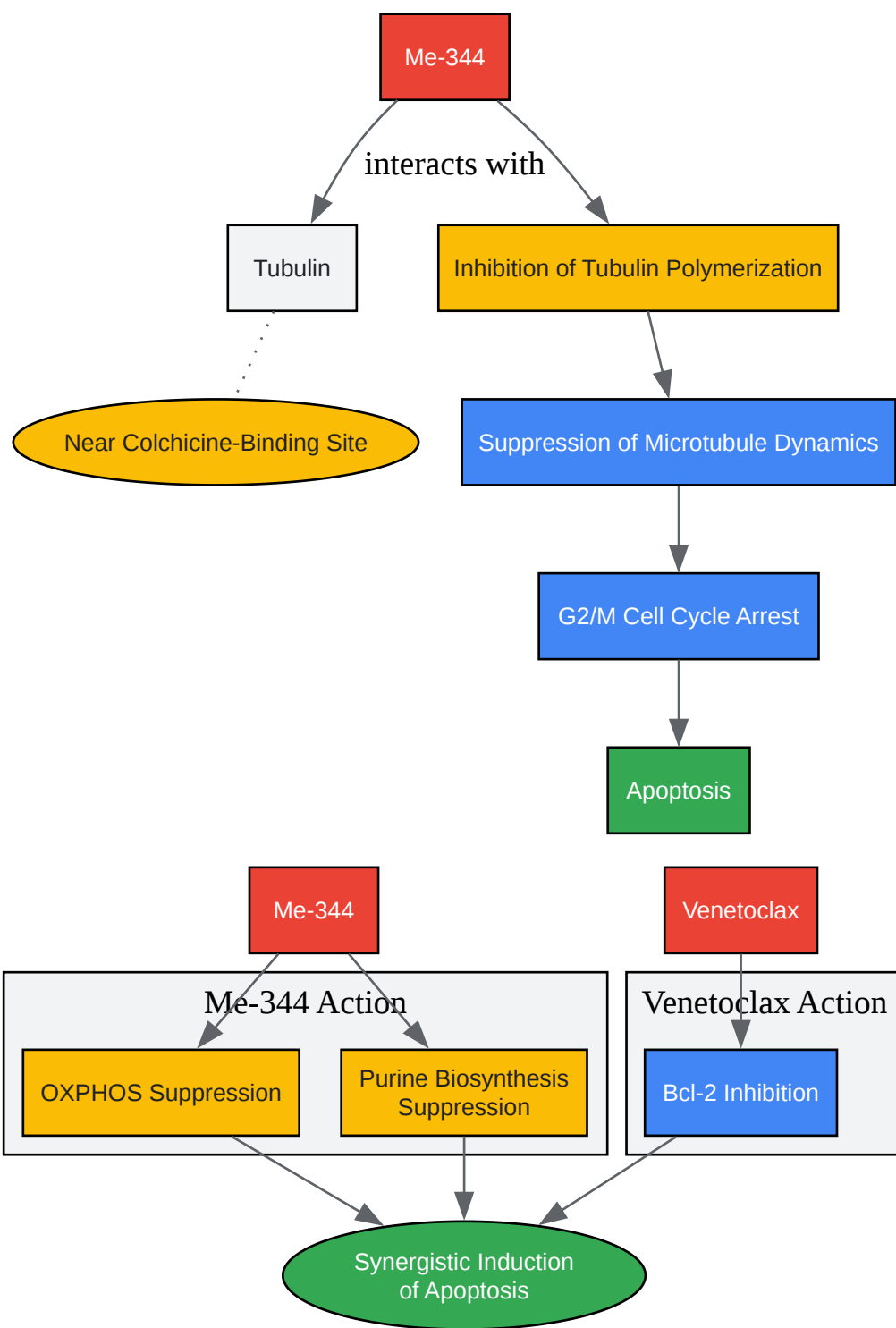
Mechanism of Action

Preclinical studies reveal that **Me-344** exerts its anti-leukemic effects through a dual mechanism, targeting both mitochondrial function and cytoskeletal integrity.[1][3]

Mitochondrial Targeting and OXPHOS Inhibition

Me-344 is a potent inhibitor of mitochondrial oxidative phosphorylation (OXPHOS), primarily by targeting Complex I of the electron transport chain.[4][7] This disruption leads to reduced ATP generation, an increase in mitochondrial reactive oxygen species (ROS), and activation of downstream cell death signaling.[1][4] However, studies have shown that antioxidant treatment does not fully rescue cells from **Me-344**-induced death, indicating that ROS generation is not the sole mechanism of cytotoxicity and that other targets are involved.[1][3][5][6]





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- To cite this document: BenchChem. [Investigating the Preclinical Anti-Leukemic Properties of Me-344: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10768471#investigating-the-preclinical-anti-leukemic-properties-of-me-344]

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